molecular formula C22H21NOS2 B4189746 4-{[(4-methylphenyl)thio]methyl}-N-[2-(methylthio)phenyl]benzamide

4-{[(4-methylphenyl)thio]methyl}-N-[2-(methylthio)phenyl]benzamide

Cat. No. B4189746
M. Wt: 379.5 g/mol
InChI Key: QZJKMNLECUZGMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(4-methylphenyl)thio]methyl}-N-[2-(methylthio)phenyl]benzamide, also known as MMB-2201, is a synthetic cannabinoid that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the class of indole-3-carboxamides and is structurally similar to other synthetic cannabinoids such as JWH-018 and AM-2201. MMB-2201 has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions in scientific research.

Mechanism of Action

4-{[(4-methylphenyl)thio]methyl}-N-[2-(methylthio)phenyl]benzamide exerts its effects by binding to CB1 and CB2 receptors, which are G protein-coupled receptors located in the central nervous system and peripheral tissues. Activation of these receptors leads to the activation of various intracellular signaling pathways, resulting in the modulation of neurotransmitter release and other physiological processes. 4-{[(4-methylphenyl)thio]methyl}-N-[2-(methylthio)phenyl]benzamide has also been shown to have partial agonist activity at the CB1 receptor, which may contribute to its potential therapeutic effects.
Biochemical and physiological effects:
4-{[(4-methylphenyl)thio]methyl}-N-[2-(methylthio)phenyl]benzamide has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, inhibition of adenylyl cyclase activity, and activation of mitogen-activated protein kinase pathways. In animal studies, 4-{[(4-methylphenyl)thio]methyl}-N-[2-(methylthio)phenyl]benzamide has been shown to produce dose-dependent effects on locomotor activity, body temperature, and pain perception. It has also been shown to have anxiolytic and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

4-{[(4-methylphenyl)thio]methyl}-N-[2-(methylthio)phenyl]benzamide has several advantages for use in laboratory experiments, including its high potency and selectivity for CB1 and CB2 receptors. However, its use is limited by its potential for abuse and dependence, as well as the lack of standardized protocols for its use in animal and human studies. Additionally, its effects may vary depending on the dose, route of administration, and individual differences in metabolism and receptor expression.

Future Directions

There are several potential future directions for the study of 4-{[(4-methylphenyl)thio]methyl}-N-[2-(methylthio)phenyl]benzamide, including its use in the development of new therapeutic agents for the treatment of various medical conditions. It may also be useful in the study of the endocannabinoid system and its role in various physiological processes. Additionally, further research is needed to elucidate the long-term effects of 4-{[(4-methylphenyl)thio]methyl}-N-[2-(methylthio)phenyl]benzamide on brain function and behavior, as well as its potential for abuse and dependence.

Scientific Research Applications

4-{[(4-methylphenyl)thio]methyl}-N-[2-(methylthio)phenyl]benzamide has been studied for its potential applications in scientific research, particularly in the field of cannabinoid receptor pharmacology. It has been shown to bind to both CB1 and CB2 receptors, which are involved in various physiological processes such as pain perception, appetite regulation, and immune function. 4-{[(4-methylphenyl)thio]methyl}-N-[2-(methylthio)phenyl]benzamide has also been studied for its potential use in the treatment of various medical conditions such as chronic pain, inflammation, and anxiety.

properties

IUPAC Name

4-[(4-methylphenyl)sulfanylmethyl]-N-(2-methylsulfanylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NOS2/c1-16-7-13-19(14-8-16)26-15-17-9-11-18(12-10-17)22(24)23-20-5-3-4-6-21(20)25-2/h3-14H,15H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZJKMNLECUZGMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[(4-methylphenyl)sulfanyl]methyl}-N-[2-(methylsulfanyl)phenyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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